Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
Overview
Description
Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is a chemical compound with the molecular formula C12H13ClO2 . It is used for pharmaceutical testing and is available as high-quality reference standards for accurate results .
Molecular Structure Analysis
The molecular structure of Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is represented by the InChI code:1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
. This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . Physical and Chemical Properties Analysis
The molecular weight of Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is 224.69 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Torquoselectivity in Electrocylic Reactions : Niwayama and Houk (1992) demonstrated the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. Their study involved thermolysis of a compound synthesized from cyclobutane-1,1-dicarboxylic acid, which confirmed theoretical predictions about the product of ring opening (Niwayama & Houk, 1992).
Synthesis of Aminocyclobutene Carboxylic Acid Derivatives : Meijere et al. (2010) developed a method for the synthesis of 2-Aminocyclobutene-1-carboxylic acid derivatives. These derivatives have potential applications in creating small peptides with various medicinal properties (Meijere et al., 2010).
Photodimerization Studies : Davies et al. (1977) investigated the photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-dioxide and its methyl ester, demonstrating different reactivity under UV light and heat (Davies et al., 1977).
X-Ray Analysis of Derivatives : Karapetyan et al. (2001) conducted X-ray analyses of methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate, a compound with structural similarities, demonstrating the importance of functional group coordination in cyclobutanes (Karapetyan et al., 2001).
Ring-Opening Metathesis Polymerization : Song et al. (2010) explored the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, revealing insights into the reactivity and outcomes of ROMP involving carboxylate esters (Song et al., 2010).
Synthesis of Conformationally Restricted Amino Acids : Yashin et al. (2017) utilized methyl esters of methylenecyclobutanecarboxylic acid in synthesizing spiro[2.3]hexane amino acids, highlighting the potential in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Safety and Hazards
Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXYXXQJXJRMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737154 | |
Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918873-02-6 | |
Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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